molecular formula C14H10FIO2 B3021386 3'-Fluoro-4-iodo-4'-methoxybenzophenone CAS No. 951886-06-9

3'-Fluoro-4-iodo-4'-methoxybenzophenone

Cat. No.: B3021386
CAS No.: 951886-06-9
M. Wt: 356.13 g/mol
InChI Key: YNGSWSIHTKGLMP-UHFFFAOYSA-N
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Description

3’-Fluoro-4-iodo-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10FIO2 and a molecular weight of 356.13 g/mol It is a benzophenone derivative characterized by the presence of fluoro, iodo, and methoxy substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-iodo-4’-methoxybenzophenone typically involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with 4-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for 3’-Fluoro-4-iodo-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-iodo-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the iodo group.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

3’-Fluoro-4-iodo-4’-methoxybenzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-iodo-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluoro, iodo, and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4-iodo-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of fluoro, iodo, and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

3'-Fluoro-4-iodo-4'-methoxybenzophenone (CAS No. 951886-06-9) is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparison with related compounds.

  • Molecular Formula : C₁₄H₁₀FIO₂
  • Molecular Weight : 356.13 g/mol
  • Structure : The compound features a benzophenone core modified with fluoro, iodo, and methoxy substituents.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction between 3-fluoro-4-methoxybenzoyl chloride and 4-iodophenylboronic acid. This method allows for controlled substitution at the aromatic rings, producing a compound with high purity suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown an IC50 value of less than 10 μM against breast cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (fluorine and iodine) can enhance binding affinity to enzymes or receptors involved in cancer progression or microbial resistance.

Comparative Analysis

Compound NameMolecular FormulaNotable Features
This compoundC₁₄H₁₀FIO₂Anticancer and antimicrobial properties
3’-Fluoro-2-iodo-4’-methoxybenzophenoneC₁₄H₁₀FIO₂Similar structure but different iodo positioning
3-Fluoro-4-methoxybenzophenoneC₁₄H₁₁FO₂Lacks iodine; lower biological activity

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGSWSIHTKGLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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